molecular formula C5H10O3 B566046 Diethyl carbonate-13C5 CAS No. 1078126-79-0

Diethyl carbonate-13C5

Cat. No. B566046
CAS RN: 1078126-79-0
M. Wt: 123.094
InChI Key: OIFBSDVPJOWBCH-CVMUNTFWSA-N
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Description

Diethyl carbonate-13C5 is a compound with the linear formula (13C2H5O)213CO . .


Synthesis Analysis

Diethyl carbonate (DEC) is synthesized from various methods. The earliest one is the phosgenation of ethanol, which is a toxic and dangerous process . Non-phosgene routes have been developed in recent years, which include oxidative carbonylation of ethanol, trans-esterification of carbonate, alcoholysis of urea, ethanolysis of CO2, and the ethyl nitrite route for DEC synthesis . The synthesis of diethyl carbonate using ethanol and carbon dioxide was studied over zircon oxide catalysts .


Molecular Structure Analysis

The linear formula of Diethyl carbonate-13C5 is (13C2H5O)213CO . The molecular weight of this compound is 123.09 .


Chemical Reactions Analysis

The synthesis of diethyl carbonate from CO2 and ethanol has been studied over zircon oxide catalysts . A thermodynamic study shows that the reaction is exothermic and does not occur spontaneously at room temperature .


Physical And Chemical Properties Analysis

Diethyl carbonate-13C5 has a boiling point of 126-128 °C (lit.) and a melting point of -43 °C (lit.) . The density of this compound is 1.015 g/mL at 25 °C .

Safety and Hazards

Diethyl carbonate-13C5 is a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to use only non-sparking tools . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

The synthesis of diethyl carbonate from CO2 and ethanol is a green synthetic route that has been attracting wide attention and interest in recent years . The development of cost-effective, high-efficiency, and heterogeneous catalysts is of prime importance for the green synthesis of diethyl carbonate from ethyl carbamate (EC) and ethanol .

properties

IUPAC Name

di(1,2-13C2)ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBSDVPJOWBCH-CVMUNTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]O[13C](=O)O[13CH2][13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745911
Record name Bis[(~13~C_2_)ethyl] (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1078126-79-0
Record name Bis[(~13~C_2_)ethyl] (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1078126-79-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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